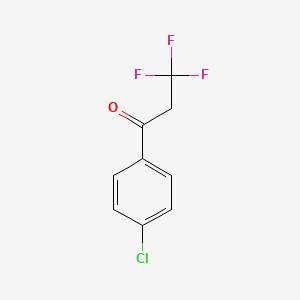

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one

Descripción

Contextualization within Trifluoromethyl Ketone Chemistry

Trifluoromethyl ketones (TFMKs) represent a distinct and highly reactive class of organic compounds. The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This heightened reactivity makes TFMKs valuable intermediates and building blocks in a variety of chemical transformations. In aqueous solutions, they often exist in equilibrium with their hydrated gem-diol forms, a characteristic that plays a crucial role in their biological activity, particularly as enzyme inhibitors.

Significance of Trifluoromethyl Groups in Organic Synthesis and Molecular Design

The incorporation of trifluoromethyl (CF3) groups is a widely employed strategy in modern drug design and materials science. The CF3 group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Its strong electron-withdrawing character and steric bulk can influence molecular conformation and electronic distribution, leading to enhanced biological activity and improved pharmacokinetic profiles. mdpi.com The CF3 group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, to fine-tune the properties of a lead compound.

Overview of Current Research Landscape Pertaining to the Compound and its Analogs

Current research involving 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one and its analogs is multifaceted. A significant area of investigation is their use as precursors in the synthesis of chiral α-(trifluoromethyl)arylmethylamines. researchgate.netacs.orgnih.govacs.org These amines are valuable intermediates for the preparation of pharmaceuticals and agrochemicals. For instance, ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones provides an efficient route to these chiral amines with high enantioselectivity. acs.orgnih.govacs.org

Furthermore, the core structure of this compound is being explored in the development of novel bioactive molecules. Structure-activity relationship (SAR) studies on analogs are being conducted to understand how modifications to the phenyl ring and the carbon chain affect their biological activity. nih.govnih.gov For example, research on propafenone (B51707) analogs, which share a similar propiophenone (B1677668) backbone, has shed light on the importance of lipophilicity and hydrogen bond acceptor strength for their biological function. nih.gov

The broader class of trifluoromethyl ketones is also under intense investigation for their potent inhibitory activity against various enzymes, particularly serine and cysteine proteases. This inhibitory action stems from the ability of the trifluoromethyl ketone moiety to form a stable tetrahedral intermediate with the active site residues of these enzymes. This has led to the design and synthesis of TFMK-containing peptides as highly specific enzyme inhibitors.

Recent advancements in synthetic methodologies have also impacted the research landscape. Novel, more efficient methods for the synthesis of trifluoromethyl ketones are continuously being developed, which is expected to further accelerate research into this compound and its derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 45-48 °C |

| Boiling Point | 235.6 °C at 760 mmHg |

| LogP | 3.3 |

(Note: These values are compiled from various chemical suppliers and databases and may vary slightly.)

Table 2: Selected Research Applications of Trifluoromethyl Ketone Analogs

| Analog Class | Research Focus | Key Findings |

| Peptidyl Trifluoromethyl Ketones | Serine and Cysteine Protease Inhibition | Potent and selective inhibitors, forming stable hemiacetal or hemithioketal adducts with the active site. |

| Chiral α-(Trifluoromethyl)arylmethylamines | Asymmetric Synthesis | Efficiently synthesized from aryl trifluoromethyl ketones via catalytic reductive amination. Serve as key pharmaceutical intermediates. acs.orgnih.govacs.org |

| Substituted Propiophenones | Structure-Activity Relationship (SAR) Studies | Lipophilicity and electronic properties of substituents significantly influence biological activity. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTVOBWRGAWZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249730 | |

| Record name | 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121194-36-3 | |

| Record name | 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121194-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 4 Chlorophenyl 3,3,3 Trifluoropropan 1 One

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one is a primary site for nucleophilic attack. The reactivity of this functional group is modulated by the strong electron-withdrawing nature of the trifluoromethyl substituent.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This property significantly enhances the electrophilic character of the adjacent carbonyl carbon in this compound. The inductive effect of the -CF3 group polarizes the carbon-oxygen double bond, making the carbonyl carbon more susceptible to attack by nucleophiles. nih.gov This increased electrophilicity leads to greater positive charge-delocalization in the transition state, facilitating nucleophilic addition reactions. nih.gov

Ketones, such as this compound, readily undergo nucleophilic addition with Grignard reagents (RMgX) and hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.orgpressbooks.pub The reaction with a Grignard reagent introduces an alkyl or aryl group to the carbonyl carbon, while hydride reagents deliver a hydride ion (H-). libretexts.orgpressbooks.publibretexts.org These additions are effectively irreversible because the departing carbanion or hydride is a very poor leaving group. libretexts.orgpressbooks.pub The initial product of these reactions is a tetrahedral magnesium alkoxide intermediate in the case of Grignard reagents, or an alkoxide with a counterion from the hydride reagent. libretexts.orgpressbooks.publibretexts.org Subsequent protonation, typically with a dilute aqueous acid, yields the corresponding alcohol. libretexts.orgpressbooks.pub

Table 1: General Products of Grignard and Hydride Additions

| Reagent Type | General Formula | Product Type |

|---|---|---|

| Grignard | R-MgX | Tertiary Alcohol |

The nucleophilic addition of organometallic reagents or hydrides to this compound is a direct and efficient method for the synthesis of α-trifluoromethyl alcohols. nih.gov For instance, the reaction with a suitable nucleophile will lead to the formation of 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol (B6279401) or its derivatives. These α-trifluoromethylated alcohols are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. nih.govnih.gov The reaction of trifluoromethyl ketones with various nucleophiles, including pyrroles, has been shown to proceed under mild, catalyst-free conditions to produce α-trifluoromethylated tertiary alcohols in high yields. nih.gov

Table 2: Examples of α-Trifluoromethyl Alcohol Synthesis

| Reactant | Nucleophile/Reagent | Product |

|---|---|---|

| This compound | Grignard Reagent (e.g., CH3MgBr) | 2-(4-Chlorophenyl)-4,4,4-trifluorobutan-2-ol |

Radical-Mediated Processes

Beyond nucleophilic additions, this compound and related trifluoromethylated compounds can participate in radical-mediated reactions. The trifluoromethyl group can influence the stability and reactivity of adjacent radical intermediates.

The involvement of radical pathways in reactions involving trifluoromethylated compounds can be investigated through radical inhibition and capture experiments. The addition of radical scavengers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can suppress the reaction rate or lead to the formation of trapped radical adducts, providing evidence for a radical mechanism. researchgate.net Such experiments are crucial for elucidating the mechanisms of complex transformations where both ionic and radical pathways are plausible.

A notable radical-mediated transformation involving a derivative of the title compound is the electrochemical Giese-type hydrothiolation. acs.orgnih.gov While not directly starting from this compound, its corresponding α-trifluoromethylstyrene can be used to synthesize β-trifluoromethylated thioethers. acs.orgnih.gov This reaction proceeds under metal-free and mild conditions, involving the addition of a thiyl radical to the double bond of the α-trifluoromethylstyrene. acs.org Control experiments and cyclic voltammetry measurements have confirmed the radical pathway of this transformation. acs.orgnih.gov This methodology demonstrates the utility of trifluoromethylated building blocks in accessing complex sulfur-containing molecules through radical processes. acs.orgresearchgate.net

Derivatization Reactions

The activated carbonyl group of this compound serves as a key site for various derivatization reactions, allowing for the synthesis of a range of related compounds.

Ketones, including those with trifluoromethyl groups, readily react with hydroxylamine (B1172632) to form oximes. This condensation reaction is a standard method for the characterization and derivatization of carbonyl compounds. The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a base, is expected to yield the corresponding ketoxime, this compound oxime. While specific studies on this exact substrate are not extensively detailed in the reviewed literature, the synthesis of other α-trifluoromethyl ethanone (B97240) oximes is well-documented. The general transformation involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH functional group.

General Reaction Scheme for Oxime Formation:

The reaction conditions for similar trifluoromethyl acetophenones often involve heating the ketone with a hydroxylamine salt in a suitable solvent, sometimes with a base to neutralize the liberated acid.

The synthesis of the corresponding primary amine, 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine, can be envisioned through several synthetic routes starting from this compound. One common method is the reduction of the oxime derivative discussed in the previous section. The reduction of oximes to primary amines can be achieved using various reducing agents, such as catalytic hydrogenation or metal hydrides.

Alternatively, direct reductive amination of the ketone offers a more direct pathway. This one-pot reaction involves the treatment of the ketone with an ammonia (B1221849) source in the presence of a reducing agent. This process is a cornerstone in medicinal chemistry for the synthesis of amines from carbonyl compounds.

Plausible Reductive Amination Reaction:

Hydration and Enolization Characteristics

A notable feature of ketones bearing a trifluoromethyl group is their propensity to form stable hydrates in the presence of water.

The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. This electronic destabilization of the carbonyl group makes it highly susceptible to nucleophilic attack by water, leading to the formation of a geminal diol, or hydrate (B1144303). ic.ac.uk For many trifluoromethyl ketones, the equilibrium between the ketone and its hydrate lies significantly towards the hydrate form in aqueous solutions. ic.ac.uk This is in stark contrast to ketones like acetone, where the equilibrium heavily favors the ketone. ic.ac.uk

The stability of the hydrate is attributed to the reduction of the unfavorable dipole-dipole interactions present in the ketone and the stabilizing anomeric effects in the diol. ic.ac.uk

Hydration Equilibrium:

The table below shows the equilibrium constants for the hydration of related trifluoromethyl ketones, illustrating the significant stability of the hydrate form.

| Ketone | % Hydrate in Aqueous Solution |

| Hexafluoroacetone | >99% |

| Trifluoroacetophenone | High |

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | High |

This table illustrates the general trend for trifluoromethyl ketones; specific data for this compound was not available in the surveyed literature.

The high stability of the hydrate of this compound can have a profound impact on its reactivity. In aqueous or protic media, the concentration of the free, unhydrated ketone available to react with other reagents is significantly diminished. This can lead to slower reaction rates for processes that require the carbonyl group to be in its keto form. Consequently, reactions are often carried out under anhydrous conditions to prevent hydrate formation and ensure the availability of the reactive ketone.

Functional Group Interconversions

Beyond the derivatizations already discussed, the carbonyl group of this compound can undergo various other functional group interconversions. A primary example is the reduction of the ketone to the corresponding secondary alcohol, 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol. This transformation is a fundamental reaction in organic synthesis and can be accomplished with a wide array of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting fluorinated alcohol is a valuable chiral building block for the synthesis of pharmaceuticals and agrochemicals.

Another potential transformation involves the reaction with hydrazine (B178648) derivatives to form pyrazoles. For instance, the condensation of trifluoromethyl-1,3-diketones with hydrazines is a common method for synthesizing trifluoromethyl-substituted pyrazoles. While this compound is not a diketone, its enol or enolate form could potentially undergo reactions that lead to heterocyclic structures.

Catalytic Hydrogenation to Alcohols (Analogs)

The catalytic hydrogenation of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. For trifluoromethyl ketones, such as this compound, this reaction yields chiral α-trifluoromethyl alcohols, which are valuable intermediates in the development of pharmaceuticals and materials. acs.org Due to the stereoelectronic properties of trifluoromethyl ketones, their asymmetric hydrogenation can be challenging. rsc.orgrsc.org

Research into the asymmetric hydrogenation of analogous aryl trifluoromethyl ketones has identified several effective catalytic systems. Chiral rhodium and iridium-based catalysts have demonstrated high efficiency and enantioselectivity in these transformations. acs.orgrsc.org For instance, chiral rhodium-(amidephosphine-phosphinite) complexes have been successfully used for the hydrogenation of various trifluoromethyl ketones, producing chiral α-trifluoromethyl alcohols with high enantiomeric excesses. acs.org Similarly, iridium/f-amphol and iridium/f-ampha catalysis systems have been developed for the highly efficient synthesis of chiral secondary 2,2,2-trifluoroethanols. rsc.orgrsc.org

The reaction conditions for these hydrogenations typically involve the use of a specific chiral catalyst, a hydrogen source (e.g., hydrogen gas), and a suitable solvent. The choice of catalyst and reaction parameters is crucial for achieving high yields and enantioselectivity.

| Substrate | Catalyst System | Reaction Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1,1,1-Trifluoro-2-octanone | Chiral Rhodium-(amidephosphine-phosphinite) complex | 20 atm H₂, Toluene, 30°C, 20 h | (R)-1,1,1-Trifluoro-2-octanol | 98 | 97 |

| Cyclohexyl trifluoromethyl ketone | Chiral Rhodium-(amidephosphine-phosphinite) complex | 20 atm H₂, Toluene, 30°C, 20 h | (R)-Cyclohexyl(trifluoromethyl)methanol | 90 | 97 |

| 2,2,2-Trifluoroacetophenone | Iridium/f-amphol | Not specified | (S)-1-Phenyl-2,2,2-trifluoroethanol | Up to 99 | Up to 99 |

Dakin-West Reaction Involvements (Related Carbonyl Compounds)

The Dakin-West reaction is a classical organic reaction that transforms an α-amino acid into a keto-amide using an acid anhydride (B1165640) and a base, typically pyridine (B92270). researchgate.net The compound this compound, being a simple ketone without an α-amino acid moiety, does not directly participate as a substrate in the Dakin-West reaction.

However, a notable variation of this reaction involves the use of trifluoroacetic anhydride. This modification leads to the formation of α-amido trifluoromethyl ketones from N-alkoxycarbonyl-N-alkyl-α-amino acids. jst.go.jpnih.gov In this context, trifluoromethyl ketones, the class of compounds to which this compound belongs, are the products of a Dakin-West type reaction, rather than the reactants.

The reaction of N-alkoxycarbonyl-N-alkyl-α-amino acids with trifluoroacetic anhydride in the presence of a base like pyridine proceeds through a probable mesoionic 1,3-oxazolium-5-olate (munchnone) intermediate to yield the corresponding α-amido trifluoromethyl ketone. jst.go.jpnih.gov This demonstrates a significant application of a modified Dakin-West reaction in the synthesis of complex trifluoromethyl ketones.

| Substrate (N-alkoxycarbonyl-N-alkyl-α-amino acid) | Reagents | Product (α-amido trifluoromethyl ketone) |

|---|---|---|

| N-alkoxycarbonyl-N-alkyl-α-amino acids (general) | Trifluoroacetic anhydride, Pyridine | Corresponding α-amido trifluoromethyl ketones |

Mechanistic Investigations of Reactions Involving 1 4 Chlorophenyl 3,3,3 Trifluoropropan 1 One

Proposed Reaction Pathways and Intermediates

Understanding the transient species and pathways is key to controlling chemical reactions. Research into ketones with similar structural motifs, particularly trifluoromethyl ketones, has led to several proposed mechanisms that are likely applicable to 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one.

Copper-mediated reactions are a cornerstone of modern organic synthesis. In the context of trifluoromethyl ketone synthesis, a mechanism involving the Cu(II)-mediated trifluoromethylation of acyl radicals has been proposed. organic-chemistry.orgfigshare.com This pathway is particularly relevant for transformations that introduce the trifluoromethyl group onto an acyl precursor.

The proposed mechanism initiates with the generation of an acyl radical from a suitable precursor, such as an aldehyde, through hydrogen abstraction by a potent radical like the sulfate (B86663) radical anion (SO₄⁻•). organic-chemistry.org This acyl radical can then be intercepted by a copper(II)-CF₃ complex. The transfer of the trifluoromethyl group from the copper center to the acyl radical yields the desired trifluoromethyl ketone, such as this compound. organic-chemistry.org This process offers a direct route to functionalize the carbonyl group under relatively mild conditions.

Table 1: Key Steps in Proposed Cu(II)-Mediated Acyl Radical Trifluoromethylation

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Generation of Initiator Radical | Sulfate Radical Anion (SO₄⁻•) |

| 2 | Acyl Radical Formation | Hydrogen abstraction from an aldehyde precursor |

| 3 | Trifluoromethyl Transfer | Reaction of acyl radical with (bpy)Cu(II)(CF₃)₃ |

| 4 | Product Formation | Formation of the trifluoromethyl ketone |

This table illustrates a generalized pathway for the synthesis of trifluoromethyl ketones via acyl radical intermediates. organic-chemistry.org

Mixed anhydrides are highly reactive intermediates used in acylation reactions. Their in situ formation provides a powerful method for activating carboxylic acids and their derivatives. thieme-connect.delibretexts.org One strategy for generating mixed anhydrides involves the oxidative fragmentation of tertiary cyclopropanols using hypervalent iodine reagents, such as phenyliodine(III) dicarboxylates. nih.gov

This process can be envisioned for derivatives of this compound. The reaction proceeds through the initial formation of a β-functionalized ketone intermediate, which then undergoes a Grob-type fragmentation. nih.gov This fragmentation is triggered by the nucleophilic attack of a carboxylate on the ketone's carbonyl group, leading to the formation of a mixed anhydride (B1165640). nih.gov These transient mixed anhydrides can then be used directly in the reaction mixture to acylate various nucleophiles, including amines, alcohols, and thiols, without the need for isolation. libretexts.orgnih.gov The efficiency of this process is often dependent on the nature of the carboxylate ligand on the iodine(III) reagent, with electron-withdrawing groups facilitating the reaction. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.orgnih.gov For reactions involving the α-functionalization of ketones, mechanistic studies have revealed the operation of radical chain mechanisms. acs.orgnih.govchemrxiv.org Such a pathway is plausible for reactions of this compound, particularly when starting from its enol carbonate derivative.

A proposed catalytic cycle begins with the single-electron transfer (SET) reduction of a suitable reagent by an excited-state photocatalyst, generating a reactive radical (e.g., OCF₃•). nih.gov This radical is then intercepted by the enol carbonate of the ketone, forming a new carbon-centered radical intermediate. acs.orgnih.gov This intermediate can then reduce another molecule of the reagent in a radical chain propagation step, regenerating the reactive radical and forming a carbocation. acs.orgnih.gov This carbocation rapidly evolves to the final α-functionalized ketone. The chain process is eventually terminated by oxidation of the carbon-centered radical by the photocatalyst radical cation. acs.orgnih.gov The quantum yield of such reactions can provide evidence for the presence of a radical chain process. nih.gov

Carbocations are pivotal reactive intermediates in a vast array of organic reactions. beilstein-journals.orglibretexts.org In mechanisms involving this compound, carbocations can be formed through various pathways, including as a consequence of radical chain processes. acs.orgnih.gov For instance, in the photoredox-catalyzed α-trifluoromethoxylation of ketones, a radical chain process delivers a carbocation intermediate which then quickly transforms into the final product. nih.gov

The stability of a carbocation is a critical factor determining its fate. libretexts.org The presence of the electron-withdrawing 4-chlorophenyl and trifluoromethyl groups would influence the stability and reactivity of any carbocation formed adjacent to the carbonyl group. Furthermore, α-fluorocarbocations are known to be significantly more reactive and shorter-lived than their non-fluorinated counterparts, which can lead to novel and sometimes unexpected chemical transformations. nih.gov The study of these transient species is essential for understanding potential rearrangement reactions and predicting final product structures. beilstein-journals.orglibretexts.org

Elucidation of Reaction Stereoselectivity and Regioselectivity

In reactions that can yield multiple isomeric products, selectivity is a paramount concern. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. quora.com For reactions involving unsymmetrical ketones like this compound or its derivatives, controlling these outcomes is crucial.

The regioselectivity of addition reactions to α,β-unsaturated trifluoromethyl ketones can often be controlled by the choice of reagents and catalysts. researchgate.net For instance, in reactions with β-alkoxyvinyl trifluoromethyl ketones, basic catalysts may direct a reaction towards 1,2-addition, while electrophilic catalysts can favor 1,4-addition. researchgate.net

In the synthesis of heterocyclic systems from trifluoromethyl-substituted diketones, the reaction pathway can be influenced by the nature of the substituents. acs.org The presence of electron-withdrawing groups in the aryl moiety can affect the yield of the resulting products. acs.org Furthermore, the stereochemical outcome of reactions can be governed by the formation of specific metal complexes that create a defined chiral environment, thereby directing the approach of a reactant to one face of the molecule over the other. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Control

When a reaction can produce two or more different products via competing pathways, the product distribution can often be controlled by the reaction conditions, a concept known as kinetic versus thermodynamic control. wikipedia.orgdalalinstitute.com

Kinetic Control : At lower temperatures and shorter reaction times, the major product is the one that is formed fastest. This "kinetic product" is formed via the pathway with the lowest activation energy. wikipedia.org

Thermodynamic Control : At higher temperatures and longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one, known as the "thermodynamic product," regardless of the activation energy required for its formation. wikipedia.org

This principle has been demonstrated in reactions of 1-trifluoromethyl-substituted enediones with diamines to form benzodiazepine (B76468) derivatives. acs.org At low temperatures (e.g., -18 °C), the reaction is under kinetic control and yields one isomer. acs.org When the reaction is conducted at room temperature for a longer duration, it is under thermodynamic control, leading to the formation of a more stable, different isomeric product. acs.org This highlights how temperature can be a critical tool for selectively synthesizing a desired product in reactions involving trifluoromethyl ketones.

Table 2: Influence of Reaction Conditions on Product Formation for a Trifluoromethyl-Substituted Diketone

| Starting Diketone Substituent (Ar) | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|

| 4-MeOC₆H₄ | MeOH, -18 °C, 3 h | Kinetic (Isomer A) | 87 |

| 4-MeOC₆H₄ | MeCN, rt, 24 h | Thermodynamic (Isomer B) | 81 |

| 4-ClC₆H₄ | MeOH, -18 °C, 3 h | Kinetic (Isomer A) | 81 |

Data adapted from studies on analogous trifluoromethyl-substituted systems, illustrating the principle of kinetic vs. thermodynamic control. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete analysis.

Proton (¹H) NMR Applications

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In this compound, the aromatic protons on the chlorophenyl ring and the aliphatic protons of the propanone backbone would be observed. The protons on the aromatic ring, being in different chemical environments due to the chlorine substituent, would likely appear as two distinct signals, each a doublet, in the downfield region (typically δ 7.0-8.0 ppm). The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and the trifluoromethyl group would appear as a single signal in the upfield region. Due to coupling with the adjacent fluorine atoms, this signal would be expected to be a quartet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | Doublet | 8 - 9 |

| Aromatic-H | 7.0 - 8.0 | Doublet | 8 - 9 |

| -CH₂- | 3.0 - 4.0 | Quartet | ~10 |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is used to determine the number of different carbon environments in a molecule and to gain insight into the carbon framework. In this compound, several distinct carbon signals would be expected. The carbonyl carbon would appear significantly downfield (typically δ 180-200 ppm). The carbons of the aromatic ring would resonate in the δ 120-140 ppm region, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The methylene carbon would be observed in the aliphatic region, and its signal would likely be split into a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon would also exhibit a quartet multiplicity in the proton-decoupled ¹³C NMR spectrum due to the large one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 180 - 200 | Singlet |

| Aromatic C-Cl | 135 - 145 | Singlet |

| Aromatic C-H | 125 - 135 | Singlet |

| Aromatic C-H | 125 - 135 | Singlet |

| Aromatic C-C=O | 130 - 140 | Singlet |

| -CH₂- | 30 - 50 | Quartet |

| -CF₃ | 120 - 130 | Quartet |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization and Reaction Monitoring

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique provides clear and informative spectra. The trifluoromethyl (-CF₃) group in this compound would give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly indicative of the electronic environment of the -CF₃ group. For trifluoromethyl ketones, the chemical shift typically falls in the range of -70 to -80 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu The signal would be expected to be a triplet due to coupling with the adjacent methylene protons. ¹⁹F NMR is also a powerful tool for monitoring reactions involving fluorinated compounds, as changes in the chemical shift of the fluorine signal can indicate the progress of a chemical transformation. alfa-chemistry.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -70 to -80 | Triplet | ~10 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular weight and elemental composition of a compound. uni.lu By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places), HRMS allows for the unambiguous confirmation of the molecular formula. For this compound (C₉H₆ClF₃O), the calculated monoisotopic mass is 222.00592 Da. An experimental HRMS measurement would be expected to yield a value that is within a few parts per million (ppm) of this theoretical mass, thereby confirming the elemental composition of the molecule. The presence of chlorine would also be evident from the isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, which is characteristic of a single chlorine atom.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₉H₆ClF₃O | 222.00537 |

| [M+H]⁺ | C₉H₇ClF₃O | 223.01320 |

| [M+Na]⁺ | C₉H₆ClF₃ONa | 244.99514 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. A key feature would be the strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, which are typically found in the 1100-1300 cm⁻¹ region. nih.gov

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch | 1680 - 1700 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

| C-Cl stretch | 600 - 800 | Medium |

Electronic Spectroscopy (UV-Vis) in Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound would be expected to exhibit characteristic absorption bands in the UV region. The π → π* transitions of the chlorophenyl ring would likely result in strong absorptions at shorter wavelengths (around 200-280 nm). The n → π* transition of the carbonyl group, which is formally forbidden and thus of lower intensity, would be expected at longer wavelengths (typically > 280 nm). researchgate.net UV-Vis spectroscopy can be a valuable tool in mechanistic studies, for example, by monitoring the disappearance of a reactant's chromophore or the appearance of a product's chromophore over time to determine reaction kinetics. nih.gov

Table 6: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | > 280 | Low |

Electron Spin Resonance (ESR) for Radical Detection and Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or metal complexes. wikipedia.org It provides detailed information about the electronic structure and local environment of the unpaired electron. While this compound is a diamagnetic molecule (lacking unpaired electrons) and thus ESR-inactive itself, the technique is crucial for studying radical intermediates that can be generated from it during certain chemical reactions.

In research contexts, reactions involving the trifluoromethyl (-CF₃) group can proceed through radical pathways. For example, photochemical radical trifluoromethylation reactions utilize a CF₃ radical source to introduce the group into various molecules. mdpi.com If this compound were involved in or used to generate radical species, ESR would be the primary method for their detection and characterization.

The ESR spectrum's appearance is defined by the g-factor and hyperfine coupling interactions. The g-factor is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. wikipedia.org Hyperfine coupling arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H, ¹⁹F, ¹⁴N). This interaction splits the ESR signal into multiple lines, with the splitting pattern and magnitude (hyperfine coupling constant, a) revealing the number and type of interacting nuclei and their distance from the unpaired electron. wikipedia.org

For a hypothetical radical derived from this compound, such as one formed by hydrogen abstraction from the α-carbon, the unpaired electron would couple to the three equivalent fluorine atoms of the -CF₃ group and potentially to protons on the aromatic ring. The three ¹⁹F nuclei (spin I = 1/2) would split the signal into a 1:3:3:1 quartet. wikipedia.org Further coupling to other nuclei would create more complex patterns, allowing for a detailed structural assignment of the radical intermediate. Such analyses are instrumental in elucidating reaction mechanisms. mdpi.com

| Radical Species | g-factor (isotropic) | Hyperfine Coupling Constant (a) | Interacting Nuclei | Expected Multiplicity |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-oxopropan-2-yl radical | ~2.0035 | a(F) | 3 x ¹⁹F | Quartet (1:3:3:1) |

| a(H) | 1 x ¹H | Doublet (1:1) |

X-ray Crystallography for Detailed Structural Analysis (Applicable to Analogs and Derivatives)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which is fundamental for understanding a molecule's physical and chemical properties. While a crystal structure for this compound itself may not be readily available in the literature, analysis of its analogs and derivatives provides invaluable insight into the structural effects of the 4-chlorophenyl and trifluoropropanone moieties.

The study of related compounds reveals key structural features. For instance, the crystal structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, a derivative, was solved, confirming its (E)-configuration and detailing the molecular packing through weak intermolecular hydrogen bonds. researchgate.net Similarly, the structure of 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one, an analog where the -CF₃ group is replaced by a phenyl group and the ketone is reduced, shows that molecules are connected by O—H⋯O hydrogen bonds, forming extended chains. researchgate.net

This detailed structural knowledge is critical in fields like medicinal chemistry and materials science for establishing structure-activity relationships (SAR). nih.govnih.gov By understanding how the molecule and its analogs pack in the solid state and what intermolecular forces are at play, researchers can rationally design new compounds with enhanced properties. mdpi.com The data obtained from crystallographic studies, such as unit cell dimensions and space group symmetry, serve as a benchmark for computational modeling and further chemical synthesis.

| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine | C₁₂H₁₂ClN₃O | Monoclinic | P2₁/c | researchgate.net |

| 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one | C₁₅H₁₃ClO₂ | Monoclinic | P2₁/c | researchgate.net |

| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | C₂₁H₁₅ClN₂O₂ | Triclinic | P-1 | mdpi.com |

Computational and Theoretical Studies of 1 4 Chlorophenyl 3,3,3 Trifluoropropan 1 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine the molecular structure, electron distribution, and orbital energies, which are fundamental to predicting a molecule's stability and chemical behavior. researchgate.net

For molecules structurally related to 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G(d,p) or 6-31G(d,p), have been employed to optimize the molecular geometry and analyze electronic properties. nih.govq-chem.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For ketones like this compound, the MEP would be expected to show a negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, and a positive potential on the carbonyl carbon, making it a site for nucleophilic attack. The highly electronegative fluorine atoms would also create a significant electron-withdrawing effect, further increasing the electrophilicity of the carbonyl carbon. nih.gov

Table 1: Representative Electronic Properties of a Structurally Similar Chalcone (B49325) Derivative ((E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one) Calculated via DFT

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.98 eV |

| LUMO Energy | -2.54 eV |

| HOMO-LUMO Gap (ΔE) | 4.44 eV |

| Dipole Moment | 2.55 Debye |

Data sourced from a study on a related chalcone derivative to illustrate the outputs of DFT calculations. q-chem.com

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds. The primary sources of conformational flexibility in this molecule are the rotation around the C-C bond connecting the carbonyl group to the trifluoromethyl group and the C-C bond linking the carbonyl to the chlorophenyl ring.

Computational methods can map the potential energy surface (PES) by systematically changing specific dihedral angles and calculating the energy at each step, a process known as a PES scan. q-chem.com This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. visualizeorgchem.com For the closely related molecule 2,2,2-trifluoroacetophenone, studies have shown that the planar configuration, where the carbonyl group and the phenyl ring are coplanar, is the most stable. sci-hub.se The rotational barrier for the trifluoromethyl group is also a key feature of the energetic landscape. Due to the steric bulk and electronic effects of the CF3 group, its rotation is hindered, leading to distinct energy barriers that can be calculated. nih.govnih.gov

Table 2: Hypothetical Potential Energy Scan Data for Rotation Around the C(O)-Aryl Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.00 | Planar (Energy Minimum) |

| 30 | 1.50 | - |

| 60 | 4.00 | - |

| 90 | 5.50 | Orthogonal (Transition State) |

| 120 | 4.00 | - |

| 150 | 1.50 | - |

| 180 | 0.00 | Planar (Energy Minimum) |

This table represents illustrative data for a PES scan to demonstrate the concept of an energetic landscape.

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction.

The process typically begins by defining the reactant and product structures. A search for the transition state can be performed using various algorithms that seek a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. beilstein-journals.org Once a candidate TS structure is found, its identity is confirmed by a frequency calculation; a true transition state has exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate.

After identifying the TS, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net This traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the located TS is the correct one for the reaction of interest. This methodology could be applied to study reactions involving this compound, such as its synthesis via trifluoromethylation of an ester or its reaction with a nucleophile at the carbonyl carbon. acs.org DFT calculations can provide valuable insights into whether such reactions are kinetically or thermodynamically controlled by comparing the relative energies of the transition states and products. scilit.com

Investigation of Intermolecular Interactions

The way molecules pack in a solid state or interact in solution is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to be significant.

In related crystal structures, such as 1-(4-chlorophenyl)propan-1-one, weak C—H⋯O hydrogen bonds and π–π stacking interactions between aromatic rings are key features of the supramolecular assembly. The carbonyl oxygen of the target molecule is a potential hydrogen bond acceptor. The electron-rich π-system of the chlorophenyl ring can engage in π–π stacking with adjacent rings.

Furthermore, the presence of fluorine and chlorine atoms introduces the possibility of other specific interactions. The trifluoromethyl group can participate in C–H⋯F hydrogen bonds. visualizeorgchem.com The chlorine atom, possessing a region of positive electrostatic potential on its outer surface (a σ-hole), can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen. These varied and directional interactions collectively dictate the molecule's physical properties and its recognition by other molecules.

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom |

|---|---|---|

| Hydrogen Bond | C-H (Aryl or Aliphatic) | O (Carbonyl) |

| Hydrogen Bond | C-H | F (Trifluoromethyl) |

| π–π Stacking | Chlorophenyl Ring | Chlorophenyl Ring |

| Halogen Bond | Cl (Aryl) | O (Carbonyl) or other nucleophile |

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While often used in drug discovery to predict biological activity, the core of the method is the analysis of specific chemical interactions that stabilize the ligand-receptor complex.

The process involves several key steps. First, the three-dimensional structures of the ligand (this compound) and the receptor are prepared, which may involve adding hydrogen atoms and assigning partial charges. A "grid box" is then defined around the receptor's binding site to specify the search space for the docking algorithm. The algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the binding site.

Each generated pose is evaluated by a scoring function, which estimates the binding affinity based on the chemical interactions formed. This allows for the identification of the most favorable binding modes. The analysis of these docked poses reveals detailed information about the specific non-covalent interactions, such as:

Hydrogen bonds: Formed between the carbonyl oxygen and donor groups in the receptor.

Hydrophobic interactions: Involving the chlorophenyl ring and nonpolar residues.

Halogen bonds: The chlorine atom interacting with an electron-rich site in the receptor.

π-stacking: The aromatic ring interacting with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

This analysis provides a detailed, atom-level picture of the chemical complementarity between the ligand and a binding site, independent of any biological interpretation. sci-hub.se

Table 4: General Steps in Molecular Docking for Interaction Analysis

| Step | Description |

|---|---|

| 1. Ligand Preparation | Generate 3D coordinates, assign correct protonation states and charges. |

| 2. Receptor Preparation | Obtain 3D structure (e.g., from PDB), remove water, add hydrogens, assign charges. |

| 3. Grid Generation | Define the active site and create a grid for calculating interaction energies. |

| 4. Docking Simulation | An algorithm samples ligand conformations and orientations within the grid. |

| 5. Scoring and Analysis | A scoring function ranks the poses; top poses are analyzed for specific chemical interactions (H-bonds, hydrophobic contacts, etc.). |

Applications and Utility in Modern Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one serves as a versatile intermediate in organic synthesis. Its chemical structure offers multiple reactive sites that can be selectively targeted to construct more complex molecules. The strongly electron-withdrawing trifluoromethyl (CF3) group significantly influences the reactivity of the adjacent carbonyl group, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This inherent reactivity, combined with the stable chlorophenyl moiety, makes the compound a sought-after building block for creating a range of fluorinated organic compounds.

The principal reactive sites and the corresponding synthetic transformations they enable are detailed below.

| Reactive Site | Type of Reaction | Potential Product Class |

| Carbonyl Group (C=O) | Reduction | Chiral and achiral fluorinated alcohols |

| Grignard/Organolithium Addition | Tertiary alcohols with new C-C bonds | |

| Wittig Reaction | Trifluoromethylated alkenes | |

| Condensation Reactions | Heterocyclic compounds (e.g., pyrazoles, pyrimidines) | |

| α-Methylene Group (-CH2-) | Enolate formation followed by alkylation | α-Substituted ketone derivatives |

| Halogenation | α-Halo-ketones | |

| Chlorophenyl Ring | Nucleophilic Aromatic Substitution (under specific conditions) | Bi-aryl compounds, substituted phenyl derivatives |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Complex aryl-substituted structures |

This versatility allows chemists to introduce the trifluoromethyl-propanone-phenyl substructure into larger molecules, a critical step in the synthesis of novel agrochemicals, pharmaceuticals, and materials where the presence of fluorine is desired for its unique effects on bioactivity and material properties.

**7.2. Applications in Specialty Chemical and Material Production

The distinct properties conferred by the fluorinated and chlorinated moieties of this compound make it a valuable precursor in the production of specialty chemicals and advanced materials.

The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing material properties. Trifluoromethyl aryl ketones, as a class of compounds, are used as monomers or precursors for monomers in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). tandfonline.comtandfonline.comresearchgate.net The introduction of the -CF3 group into the polymer structure imparts significant improvements in thermal stability, with some resulting polymers exhibiting decomposition temperatures above 520°C. tandfonline.comsemanticscholar.org

Fluorinated polymers are known for their outstanding chemical resistance and thermal stability. nih.gov The strong carbon-fluorine bonds (~485 kJ·mol−1) contribute to this robustness. nih.gov The presence of bulky trifluoromethyl side groups can also improve the solubility of otherwise intractable polymers, facilitating their processing into films and coatings without compromising their thermal or mechanical integrity. researchgate.netrsc.org This approach has been successfully used to create polymers with high tensile strength, high Young's modulus, and low dielectric constants, making them suitable for applications in the high-frequency and high-speed communication sectors of the 5G era. tandfonline.comsemanticscholar.org

| Property | Enhancement from Fluorine/CF3 Incorporation | Relevance |

| Thermal Stability | Increased decomposition temperature (often >500°C). semanticscholar.orgbit.edu.cn | Durability in high-temperature environments (aerospace, electronics). |

| Mechanical Strength | High tensile strength and Young's modulus. tandfonline.combit.edu.cn | Structural integrity and reliability. |

| Chemical Resistance | High inertness to acids, bases, and solvents. nih.gov | Use in harsh chemical processing and containment. |

| Dielectric Constant | Lowered dielectric constant and loss. tandfonline.comsemanticscholar.org | Advanced electronics, high-speed data transmission. |

| Solubility | Improved solubility in organic solvents. researchgate.netrsc.org | Enhanced processability for creating films and coatings. |

Beyond polymers, this compound is a precursor for a variety of advanced functional materials. Its utility is evidenced by its classification as a "material building block" by chemical suppliers and its association with numerous patents. The unique combination of a halogenated aromatic ring and a fluorinated alkyl chain allows for the synthesis of materials with tailored properties, such as specific liquid crystal phases, hydrophobicity, and electronic characteristics. For example, similar fluorinated building blocks are used to create complex heterocyclic compounds like fluorinated pyrazoles, which are of interest for their potential bioactivity and unique material properties.

Contribution to Fundamental Fluorine Chemistry Research

The study of organofluorine compounds is a fundamental area of modern chemistry due to the profound effects that fluorine substitution has on a molecule's physical, chemical, and biological properties. This compound serves as a model compound for investigating the stereo-electronic requirements and reactivity patterns imparted by the trifluoromethyl group. The powerful electron-withdrawing nature of the CF3 group deactivates adjacent aromatic rings and activates adjacent carbonyl groups, providing a rich platform for studying reaction mechanisms and developing new synthetic methodologies. Research in this area addresses long-standing questions in fluoro-organic chemistry and enables the development of novel reagents and synthetic protocols for the precise introduction of fluorine into target molecules.

Development of Radiolabeled Analogs for Research Imaging (e.g., PET Precursors)

In biomedical research, Positron Emission Tomography (PET) is a powerful imaging technique that relies on molecules labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). The structure of this compound is amenable to modification for use as a PET precursor. A common strategy for creating ¹⁸F-labeled imaging agents involves the nucleophilic substitution of a leaving group on an aromatic ring with [¹⁸F]fluoride.

While direct radiolabeling of this specific compound is not widely documented, a derivative could be synthesized where the chloro-substituent is replaced with a better leaving group (e.g., a nitro or trimethylammonium group). This precursor could then be reacted with [¹⁸F]fluoride to produce an ¹⁸F-labeled analog. Such radiolabeled compounds are invaluable tools for in vivo imaging, allowing researchers to study biological processes and the distribution of molecules within living organisms. The development of ¹⁸F-labeled analogs of biologically active compounds is a critical step in modern drug discovery and diagnostic medicine.

Explorations in Molecular Interactions and Biochemical Mechanism Research

The structural motifs within this compound make it a candidate for use as a probe in studying molecular interactions and biochemical mechanisms. The electrophilic ketone can form covalent or non-covalent bonds with nucleophilic residues in proteins, such as cysteine. The trifluoromethyl group is particularly useful as it can serve as a ¹⁹F NMR probe, allowing for detailed studies of binding events and conformational changes in macromolecules without interference from other signals in a biological system. Furthermore, the CF3 group can participate in unique non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be critical for molecular recognition at an active site. While specific biochemical studies on this compound are not prominent, related structures have been shown to react selectively with protein thiols, highlighting the potential for this class of compounds to be used as specific molecular probes to investigate enzyme function and other biochemical pathways.

Role of Trifluoromethyl Ketone Moiety in Enzyme Inhibition (Mechanistic Aspects)

The trifluoromethyl ketone (TFMK) moiety is a key functional group in the design of potent enzyme inhibitors, particularly for serine and cysteine proteases. The inhibitory activity of compounds like this compound stems from the unique electronic properties conferred by the trifluoromethyl group.

The presence of three highly electronegative fluorine atoms strongly polarizes the adjacent carbonyl carbon, rendering it highly electrophilic. This enhanced electrophilicity makes the carbonyl group susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme. In the case of serine proteases, the hydroxyl group of a serine residue attacks the carbonyl carbon, while in cysteine proteases, the thiol group of a cysteine residue performs the attack.

This nucleophilic addition results in the formation of a stable, covalent tetrahedral adduct, specifically a hemiketal with serine proteases or a hemithioketal with cysteine proteases. This adduct is believed to be a transition-state analogue, mimicking the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the enzyme. By forming this stable complex, the inhibitor effectively blocks the enzyme's catalytic activity.

The inhibition by trifluoromethyl ketones can be reversible. The stability of the hemiketal or hemithioketal adduct determines the duration of inhibition. In some cases, trifluoromethyl ketone inhibitors exhibit slow-binding kinetics, where the initial reversible binding is followed by a slower formation of the stable covalent adduct. This time-dependent inhibition can lead to a progressive tightening of the binding and more potent inhibition over time.

The efficiency of inhibition by TFMKs is influenced by the balance between the intrinsic reactivity of the ketone and steric factors within the enzyme's active site. While the electrophilicity of the carbonyl carbon is crucial, the proper orientation of the inhibitor within the binding site is also necessary for effective inhibition.

Table 1: Mechanistic Aspects of Trifluoromethyl Ketone Enzyme Inhibition

| Feature | Description | Implication for this compound |

| Electrophilic Carbonyl Carbon | The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack. | The carbonyl carbon of the propanone chain is the primary site of interaction with the target enzyme. |

| Nucleophilic Attack | Active site residues, such as serine or cysteine, attack the electrophilic carbonyl carbon. | Can potentially inhibit serine or cysteine proteases through this mechanism. |

| Tetrahedral Adduct Formation | Forms a stable covalent hemiketal (with serine) or hemithioketal (with cysteine). | This adduct mimics the transition state of the enzymatic reaction, leading to potent inhibition. |

| Inhibition Kinetics | Can exhibit reversible and, in some cases, slow, tight-binding inhibition. | The duration and potency of inhibition would depend on the stability of the formed adduct. |

Molecular Target Interaction Studies (Chemical Basis)

The chemical basis for the interaction of trifluoromethyl ketones with their molecular targets lies in the formation of a covalent bond with a key catalytic residue in the enzyme's active site. X-ray crystallography studies of peptidyl trifluoromethyl ketone inhibitors in complex with serine proteases, such as chymotrypsin, have provided detailed insights into these interactions.

These studies confirm the formation of a covalent hemiketal linkage between the oxygen of the catalytic serine residue (e.g., Ser-195 in chymotrypsin) and the carbonyl carbon of the trifluoromethyl ketone. The resulting tetrahedral geometry at this carbon is a key feature of the interaction.

Several critical interactions stabilize this enzyme-inhibitor complex:

Oxyanion Hole: The negatively charged oxygen of the hemiketal is stabilized by hydrogen bonds from backbone amide groups in a region of the active site known as the "oxyanion hole." This interaction is also crucial for stabilizing the transition state during normal catalysis.

Catalytic Triad: Other members of the catalytic triad (typically histidine and aspartate in serine proteases) play a role in stabilizing the adduct. For instance, the histidine residue can interact with one of the fluorine atoms of the trifluoromethyl group.

Substrate-Binding Pockets: The substituents on the trifluoromethyl ketone inhibitor can form additional non-covalent interactions, such as van der Waals forces and hydrogen bonds, with the substrate-binding pockets of the enzyme, contributing to the inhibitor's affinity and selectivity.

For a molecule like this compound, the 4-chlorophenyl group would be expected to occupy a hydrophobic binding pocket in the active site of a target enzyme, contributing to its binding affinity. The trifluoromethyl group, in addition to activating the ketone, can also participate in specific interactions within the active site.

The strength of the inhibition, often quantified by the inhibition constant (Ki), is influenced by the number of fluorine atoms. Generally, trifluoromethyl ketones are more potent inhibitors than their difluoro-, monofluoro-, or non-fluorinated counterparts. This is attributed to the increased electrophilicity of the carbonyl and the lower pKa of the resulting hemiketal hydroxyl group, which enhances its stability within the active site.

Table 2: Key Molecular Interactions of Trifluoromethyl Ketone Inhibitors

| Interaction Type | Description | Relevance for this compound |

| Covalent Bonding | Formation of a hemiketal or hemithioketal with a catalytic serine or cysteine residue. | The fundamental basis of its inhibitory action. |

| Oxyanion Hole Stabilization | Hydrogen bonding to the negatively charged oxygen of the tetrahedral adduct. | Stabilizes the enzyme-inhibitor complex, enhancing inhibitory potency. |

| Hydrophobic Interactions | The 4-chlorophenyl group can interact with hydrophobic pockets in the enzyme's active site. | Contributes to the binding affinity and selectivity of the molecule. |

| Catalytic Triad Interaction | Potential for the trifluoromethyl group to interact with other catalytic residues, such as histidine. | Further stabilizes the bound state of the inhibitor. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. unife.itijsr.netnih.govresearchgate.net Future research will undoubtedly focus on developing novel and sustainable routes to 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one and related aryl trifluoromethyl ketones.

Key areas of exploration include:

Catalytic Approaches: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl trifluoromethyl ketones. oup.comresearchgate.net Future work could focus on developing more efficient and recyclable catalyst systems, potentially utilizing earth-abundant metals to enhance the sustainability of the process. The design of these catalytic cycles often involves oxidative addition, transmetalation, and reductive elimination steps. oup.comresearchgate.net

Utilization of Greenhouse Gases: Fluoroform (CHF3), a potent greenhouse gas, can be utilized as a trifluoromethyl source for the synthesis of trifluoromethyl ketones. beilstein-journals.org Research into more efficient activation of fluoroform, perhaps through novel catalytic systems, could provide a sustainable and atom-economical route to the target molecule. beilstein-journals.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. Developing a continuous flow synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

Solvent-Free and Alternative Solvent Systems: Minimizing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. ijsr.net Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids for the synthesis of this compound is a promising avenue.

Expanding the Scope of Reactivity and Transformations

The trifluoromethyl ketone group in this compound imparts a high degree of electrophilicity to the carbonyl carbon, making it a versatile substrate for a wide range of chemical transformations.

Future research in this area could explore:

Asymmetric Reductions: The development of catalytic asymmetric reduction methods for this compound would provide access to chiral trifluoromethyl-containing alcohols, which are valuable building blocks in medicinal chemistry. acs.org Ruthenium-catalyzed asymmetric reductive amination of similar aryl-trifluoromethyl ketones has been shown to produce chiral primary amines with high enantioselectivity. acs.org

Cross-Aldol Reactions: Organocatalytic enantioselective cross-aldol reactions of aryl ketones with trifluoromethyl ketone hydrates can lead to the synthesis of enantioenriched α-trifluoromethyl tertiary alcohols. rsc.org Exploring such reactions with this compound could yield novel and complex chiral molecules.

Reactions with Organometallic Reagents: A systematic investigation into the reactivity of this compound with a variety of organometallic reagents (e.g., Grignard, organolithium, organozinc) could uncover new carbon-carbon bond-forming reactions and lead to a diverse array of derivatives.

Heterocyclic Synthesis: Utilizing this compound as a precursor for the synthesis of novel trifluoromethyl-substituted heterocyclic compounds is a promising area of research with potential applications in drug discovery.

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Advanced mechanistic studies on reactions involving this compound are therefore of great importance.

Future research directions include:

Spectroscopic and Kinetic Studies: Detailed kinetic and in-situ spectroscopic studies (e.g., NMR, IR) of key reactions, such as its formation via trifluoromethylation or its subsequent transformations, can provide valuable insights into reaction intermediates and transition states. organicchemistrydata.org

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to elucidate bond-forming and bond-breaking steps in complex reaction mechanisms.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to map out potential energy surfaces for reactions involving this compound, providing a theoretical framework to complement experimental findings. acs.org

Mechanistic studies on the trifluoromethylation of aryl halides with fluoroform-derived CuCF3 have provided insights into the scope and limitations of such reactions, highlighting the importance of mechanistic understanding for process optimization. organic-chemistry.org

Computational Design and Predictive Modeling

Computational chemistry and molecular modeling are increasingly powerful tools in chemical research, enabling the prediction of molecular properties and reactivity. emerginginvestigators.org

For this compound, future computational research could focus on:

DFT Studies of Molecular Properties: DFT calculations can be used to predict a range of properties for the molecule, including its geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. nih.govpnrjournal.comresearchgate.net These theoretical predictions can be compared with experimental data to validate the computational models.

Predicting Reactivity: Computational methods can be used to predict the reactivity of this compound towards different reagents and to rationalize observed regioselectivity and stereoselectivity in its reactions. researchgate.net

Virtual Screening for Biological Activity: If the molecule is being investigated for potential biological applications, computational docking studies can be used to predict its binding affinity to various protein targets. pnrjournal.comresearchgate.net

Computational studies on similar fluorinated compounds have demonstrated the utility of these methods in understanding and predicting chemical behavior. emerginginvestigators.orgnih.govacs.org

Potential for New Material Science Applications

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for applications in materials science. nih.govnih.govpreprints.orgacs.org The trifluoromethyl group in this compound suggests its potential as a building block for novel materials.

Unexplored avenues in this area include:

Fluorinated Polymers: Incorporating this compound or its derivatives as monomers in polymerization reactions could lead to the development of new fluorinated polymers. nih.gov Introducing trifluoromethyl groups into polymers like poly(arylene ether)s and aromatic polyimides has been shown to improve properties such as solubility, thermal stability, and dielectric performance. researchgate.net

Liquid Crystals: The rigid structure and polar nature of the molecule suggest that its derivatives could exhibit liquid crystalline properties, which are valuable for display technologies.

Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group could make derivatives of this compound suitable for use as n-type materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The incorporation of trifluoromethyl groups is a well-established strategy for modifying and enhancing the properties of high-performance polymers. researchgate.net

Further Elucidation of Molecular Interaction Mechanisms

Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, often acting as transition-state analogs. nih.gov Understanding the molecular interactions between this compound and biological macromolecules is crucial for exploring its pharmacological potential.

Future research should focus on:

Enzyme Inhibition Studies: Screening this compound against a panel of enzymes, particularly proteases and esterases, could identify potential biological targets. Kinetic studies would be essential to determine the mechanism and potency of inhibition.

Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the compound in complex with its target proteins would provide detailed atomic-level insights into its binding mode. Aromatic trifluoromethyl ketones have been characterized as warheads for covalently reversible kinase inhibitors. nih.govresearchgate.net

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the dynamic behavior of the compound when bound to a protein, providing information on the stability of the complex and the role of individual amino acid residues in the interaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.